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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)-2-thiourea

Cat. No.: B016854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 1-(2-Methoxyethyl)-2-thiourea, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of

published experimental spectra for this specific molecule, this guide presents predicted data

based on the analysis of structurally similar compounds and general principles of spectroscopy.

Detailed, adaptable experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties
IUPAC Name: 1-(2-Methoxyethyl)-2-thiourea

Molecular Formula: C₄H₁₀N₂OS

Molecular Weight: 134.20 g/mol

CAS Number: 102353-42-4

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2-Methoxyethyl)-2-
thiourea. These predictions are based on known chemical shifts and fragmentation patterns of

analogous thiourea derivatives and functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 8.5 Broad Singlet 2H NH₂

~5.8 - 6.8 Broad Singlet 1H NH

~3.65 Triplet 2H -CH₂-N

~3.50 Triplet 2H -CH₂-O

~3.35 Singlet 3H O-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~183 C=S

~70 -CH₂-O

~59 O-CH₃

~45 -CH₂-N

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid Phase, KBr)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H Stretching (NH₂)

~3150 Medium N-H Stretching (NH)

2950 - 2850 Medium C-H Stretching (Aliphatic)

~1620 Strong
N-H Bending (Amine

Scissoring)

~1550 Strong C-N Stretching

~1350 Strong C=S Stretching

~1120 Strong C-O-C Stretching (Asymmetric)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z Predicted Fragment Ion

134 [M]⁺ (Molecular Ion)

101 [M - SH]⁺

88 [M - NH₂S]⁺

75 [M - HNCS]⁺

59 [CH₃OCH₂CH₂]⁺

45 [CH₃OCH₂]⁺

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for 1-(2-
Methoxyethyl)-2-thiourea. These should be adapted based on the specific instrumentation

and laboratory conditions.

Synthesis of 1-(2-Methoxyethyl)-2-thiourea
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A common method for the synthesis of N-substituted thioureas involves the reaction of an

amine with an isothiocyanate. For 1-(2-Methoxyethyl)-2-thiourea, this would typically involve

the reaction of 2-methoxyethylamine with a source of thiocyanate, such as ammonium

thiocyanate, under acidic conditions to form the corresponding isothiocyanate in situ, which

then reacts with another molecule of the amine. Alternatively, reaction of 2-methoxyethylamine

with a pre-formed isothiocyanate reagent can be employed.

General Procedure:

Dissolve 2-methoxyethylamine in a suitable solvent (e.g., ethanol, acetonitrile).

Add an equimolar amount of an isothiocyanate source (e.g., ammonium thiocyanate followed

by an acid catalyst, or a suitable isothiocyanate reagent).

Stir the reaction mixture at room temperature or with gentle heating.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, the product can be isolated by removal of the solvent under reduced

pressure and purified by recrystallization or column chromatography.

NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh approximately 5-10 mg of purified 1-(2-Methoxyethyl)-2-thiourea.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.

Data Acquisition:

¹H NMR: Acquire a proton spectrum using standard parameters. Typical parameters include

a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an
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acquisition time of 2-4 seconds.

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR due to the lower natural abundance

of ¹³C. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a

relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the dry, purified sample with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray

ionization (ESI).

Sample Preparation (for EI):

Dissolve a small amount of the purified sample in a volatile solvent (e.g., methanol,

dichloromethane) to a concentration of approximately 1 mg/mL.

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph inlet.
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Data Acquisition (EI):

Set the ionization energy to 70 eV.

Acquire data over a mass range of m/z 30-300.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

analysis of 1-(2-Methoxyethyl)-2-thiourea.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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